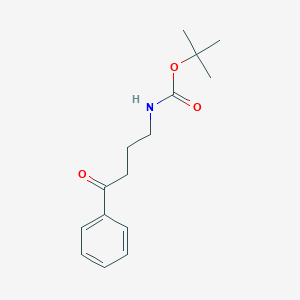
4-(1-Aminopropan-2-yl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminopropan-2-yl)-2-fluorophenol, also known as 2-Fluoroamphetamine (2-FA), is a synthetic compound that belongs to the class of amphetamines. It is a potent stimulant that has been found to have potential applications in scientific research.
Scientific Research Applications
2-FA has been used in scientific research as a tool to study the central nervous system. It has been found to have similar effects to other amphetamines, such as increased locomotor activity, hyperthermia, and increased dopamine release. It has also been used in studies to investigate the effects of amphetamines on cognitive function, such as attention and memory.
Mechanism Of Action
The mechanism of action of 2-FA is similar to other amphetamines. It acts as a substrate for the dopamine transporter, which causes an increase in dopamine release from the presynaptic neuron. This leads to increased dopamine levels in the synaptic cleft, which can result in increased motivation, arousal, and euphoria.
Biochemical And Physiological Effects
2-FA has been found to have similar effects to other amphetamines, such as increased heart rate, blood pressure, and body temperature. It has also been found to cause an increase in the release of other neurotransmitters, such as norepinephrine and serotonin. These effects can lead to increased alertness, energy, and feelings of well-being.
Advantages And Limitations For Lab Experiments
One advantage of using 2-FA in lab experiments is its potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the effects of dopamine release on behavior and cognition. However, like other amphetamines, 2-FA can be addictive and have potential for abuse, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-FA. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential as a tool for studying the role of dopamine in addiction and other psychiatric disorders. Additionally, further research is needed to determine the long-term effects of 2-FA use on the brain and behavior.
Synthesis Methods
The synthesis of 2-FA involves the reaction of 2-fluoronitrobenzene with isopropylamine, followed by reduction with iron powder. This method was first described in a patent by Boehringer Ingelheim in 1973.
properties
CAS RN |
125036-97-7 |
|---|---|
Product Name |
4-(1-Aminopropan-2-yl)-2-fluorophenol |
Molecular Formula |
C9H12FNO |
Molecular Weight |
169.2 g/mol |
IUPAC Name |
4-(1-aminopropan-2-yl)-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO/c1-6(5-11)7-2-3-9(12)8(10)4-7/h2-4,6,12H,5,11H2,1H3 |
InChI Key |
BXHZCLYKZORPOE-UHFFFAOYSA-N |
SMILES |
CC(CN)C1=CC(=C(C=C1)O)F |
Canonical SMILES |
CC(CN)C1=CC(=C(C=C1)O)F |
synonyms |
Phenol, 4-(2-amino-1-methylethyl)-2-fluoro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




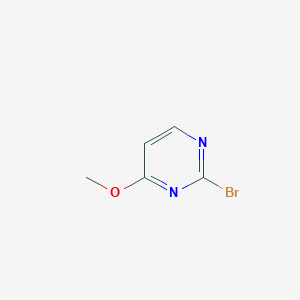
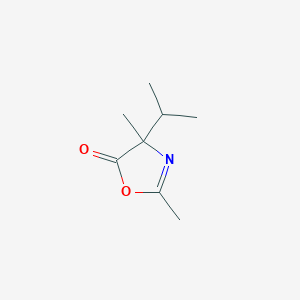




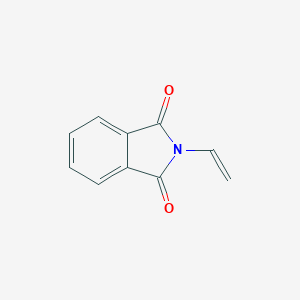

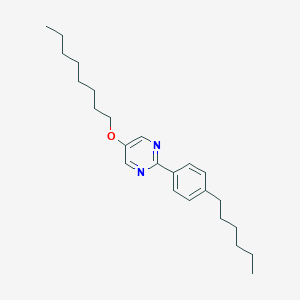
![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)

